molecular formula C19H19N5O3 B2808063 Methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate CAS No. 899940-82-0

Methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate

Cat. No. B2808063
M. Wt: 365.393
InChI Key: PQHZLOQCSONBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of the triazole class of compounds. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . It also appears to have an amide group and a benzoate group, which could influence its reactivity and properties.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amide group could undergo hydrolysis, and the triazole ring could participate in various substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Research into triazole derivatives, including compounds structurally similar to Methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate, has focused on their synthesis and potential applications due to their unique chemical properties. These compounds have been synthesized through various chemical reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to the production of novel triazole derivatives. Such derivatives have demonstrated a range of biological activities, including antimicrobial effects, showcasing their importance in medicinal chemistry and pharmaceutical research (Bektaş et al., 2007).

Antimicrobial Activities

Several studies have explored the antimicrobial properties of 1,2,4-triazole derivatives. For instance, the synthesis of novel triazole derivatives and their evaluation against various microorganisms revealed that some compounds possess good to moderate antimicrobial activities. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of triazole derivatives in addressing resistance to conventional antibiotics (Rajurkar et al., 2016).

Antioxidant Properties

Triazole derivatives have also been investigated for their antioxidant capabilities. The synthesis of new triazole compounds containing 2,6-dimethoxyphenol and their evaluation using DPPH and FRAP assays demonstrated significant free-radical scavenging abilities. Such findings indicate the potential use of these derivatives as antioxidants, which could have implications for treating oxidative stress-related diseases (Hussain, 2016).

properties

IUPAC Name

methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-12-5-3-4-6-14(12)11-24-17(20)16(22-23-24)18(25)21-15-9-7-13(8-10-15)19(26)27-2/h3-10H,11,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHZLOQCSONBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate

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